

Spectroscopic Analysis of 4-Fluoro-2-methylbenzyl bromide: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-2-methylbenzyl bromide

Cat. No.: B1308044

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Introduction

4-Fluoro-2-methylbenzyl bromide (CAS No: 862539-91-1, Molecular Formula: C₈H₈BrF) is a substituted aromatic halogen compound utilized as an intermediate in the synthesis of various chemical entities, particularly in the fields of pharmaceuticals and materials science.^{[1][2][3]} A thorough understanding of its structural and electronic properties is crucial for its application, and this is primarily achieved through spectroscopic analysis. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

While direct experimental spectra for **4-Fluoro-2-methylbenzyl bromide** are not readily available in public databases, the data presented herein are predicted based on established principles of spectroscopy and analysis of structurally analogous compounds.^{[4][5][6]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons. The solvent is typically deuterated

chloroform (CDCl_3).

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~ 7.25	dd	$J_{\text{HH}} \approx 8.5$, $J_{\text{HF}} \approx 5.5$	1H	Ar-H (H-6)
~ 6.95	dd	$J_{\text{HH}} \approx 8.5$, $J_{\text{HF}} \approx 9.0$	1H	Ar-H (H-5)
~ 6.85	ddd	$J_{\text{HH}} \approx 8.5, 2.5$, $J_{\text{HF}} \approx 2.5$	1H	Ar-H (H-3)
~ 4.45	s	-	2H	$-\text{CH}_2\text{Br}$
~ 2.30	s	-	3H	$-\text{CH}_3$

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary based on solvent and concentration.

Predicted ^{13}C NMR Data

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. Significant carbon-fluorine coupling (J_{CF}) is expected for the aromatic carbons.

Chemical Shift (δ , ppm)	Coupling Constant (J_{CF} , Hz)	Assignment
~ 161.5	d, $^1J_{CF} \approx 245$	C-F (C-4)
~ 139.0	d, $^3J_{CF} \approx 3.0$	C-CH ₃ (C-2)
~ 134.0	d, $^4J_{CF} \approx 3.5$	C-CH ₂ Br (C-1)
~ 131.0	d, $^3J_{CF} \approx 8.0$	C-H (C-6)
~ 116.5	d, $^2J_{CF} \approx 21.0$	C-H (C-5)
~ 114.0	d, $^2J_{CF} \approx 22.0$	C-H (C-3)
~ 32.0	s	-CH ₂ Br
~ 18.5	s	-CH ₃

Note: The assignments are based on substituent effects and data from similar compounds.[\[5\]](#)

[\[6\]](#) The d denotes a doublet due to C-F coupling.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Fluoro-2-methylbenzyl bromide** in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence with a 90° pulse angle.
 - Set the spectral width to cover a range from -1 to 10 ppm.
 - Collect 16-32 scans with a relaxation delay of 1-2 seconds between scans.[\[7\]](#)
- ¹³C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover a range from 0 to 200 ppm.
- Collect a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ^1H spectrum and pick the peaks for both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data

Frequency (cm ⁻¹)	Intensity	Assignment of Vibration
3100 - 3000	Medium	Aromatic C-H Stretch
2980 - 2850	Medium	Aliphatic C-H Stretch (-CH ₃ , -CH ₂)
~ 1610, 1500	Strong, Medium	Aromatic C=C Ring Stretch
~ 1250	Strong	Aryl C-F Stretch
~ 1220	Strong	-CH ₂ -Br Wagging/Scissoring
~ 690	Strong	C-Br Stretch

Note: The spectrum can be influenced by the sampling method (e.g., neat liquid, KBr pellet).[\[8\]](#) [\[9\]](#)

Experimental Protocol for IR Spectroscopy (ATR Method)

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or ZnSe crystal).[9]
- Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
- Sample Application: Place a single drop of liquid **4-Fluoro-2-methylbenzyl bromide** directly onto the ATR crystal surface.
- Spectrum Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Predicted MS Data (Electron Ionization)

Electron Ionization (EI) is a common technique for volatile compounds like benzyl bromides.

m/z (mass-to-charge ratio)	Relative Intensity	Assignment
202 / 204	High	[M] ⁺ · (Molecular ion peak, showing the characteristic ~1:1 ratio for the ⁷⁹ Br and ⁸¹ Br isotopes)
123	Very High	[M-Br] ⁺ (Loss of bromine radical, forming the stable 4-fluoro-2-methylbenzyl cation)
91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion, a common fragment in benzyl compounds)

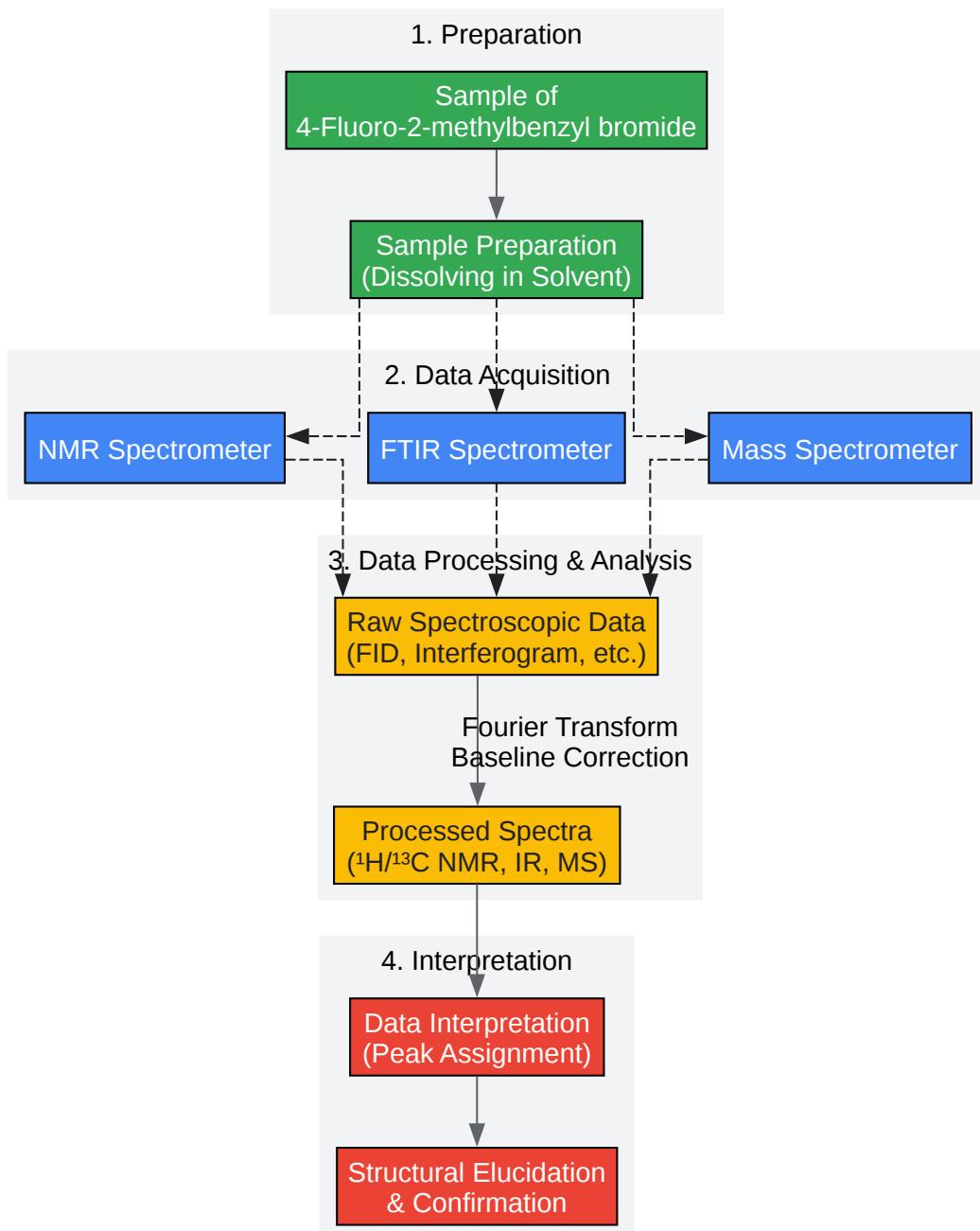
Note: The molecular weight of $C_8H_8^{79}BrF$ is 201.98 g/mol, and for $C_8H_8^{81}BrF$ it is 203.98 g/mol

Experimental Protocol for Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample, dissolved in a volatile solvent like dichloromethane or methanol, into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for purification and controlled introduction.
- Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.
- Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum. The data system will display the spectrum and a table of peaks and their relative intensities.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-Fluoro-2-methylbenzyl bromide**.



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A generalized workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Fluoro-2-methylbenzyl bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1308044#spectroscopic-data-of-4-fluoro-2-methylbenzyl-bromide-nmr-ir-ms>

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